molecular formula C23H25NO2 B14667921 N-(2-Hexyl-1-naphthyl)anthranilic acid CAS No. 51670-20-3

N-(2-Hexyl-1-naphthyl)anthranilic acid

Cat. No.: B14667921
CAS No.: 51670-20-3
M. Wt: 347.4 g/mol
InChI Key: JWWAFPLDFJVXBQ-UHFFFAOYSA-N
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Description

N-(2-Hexyl-1-naphthyl)anthranilic Acid (CAS 51670-20-3) is a specialized chemical compound with the molecular formula C₂₃H₂₅NO₂ and a molecular weight of 347.45 g/mol. It is part of the anthranilic acid derivative family, a class of compounds known for their significant biological activities and broad applications in pharmaceutical research . Anthranilic acid derivatives have been extensively investigated for their anti-inflammatory, analgesic, and antipyretic properties, often demonstrating a favorable biological profile with reduced toxicity compared to some traditional non-steroidal anti-inflammatory drugs (NSAIDs) . Current research trends are actively exploring novel anthranilic acid hybrids as promising candidates for new anti-inflammatory therapeutics, making this chemical class a valuable scaffold for drug discovery . The structural features of this compound, including its extended aromatic system and hexyl chain, may contribute to its interaction with biological targets such as enzymes and receptors. Researchers can utilize this compound to explore its potential mechanism of action, which may involve the inhibition of inflammatory mediators or other key pathways . Its physical properties include a predicted density of 1.154 g/cm³ and a high boiling point of approximately 494.8°C at 760 mmHg, indicating good thermal stability for various experimental conditions . This product is intended for Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

51670-20-3

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

2-[(2-hexylnaphthalen-1-yl)amino]benzoic acid

InChI

InChI=1S/C23H25NO2/c1-2-3-4-5-11-18-16-15-17-10-6-7-12-19(17)22(18)24-21-14-9-8-13-20(21)23(25)26/h6-10,12-16,24H,2-5,11H2,1H3,(H,25,26)

InChI Key

JWWAFPLDFJVXBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC=CC=C2C=C1)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hexyl-1-naphthyl)anthranilic acid typically involves the reaction of 2-hexyl-1-naphthylamine with phthalic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hexyl-1-naphthyl)anthranilic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different properties and applications.

Scientific Research Applications

N-(2-Hexyl-1-naphthyl)anthranilic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Hexyl-1-naphthyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features:
  • N-(1-Naphthyl)anthranilic Acid (2-(Naphthalen-1-ylamino)benzoic acid): Lacks the hexyl chain but shares the 1-naphthyl group. This compound has demonstrated potency as a blocker of transmembrane protein 16/anoctamin-1 (TMEM16A/ANO1), a calcium-activated chloride channel, with IC₅₀ values ranging from 0.32 to 13.2 μM depending on substituent positioning .
  • Fenamates (e.g., Flufenamic Acid, Mefenamic Acid) : N-phenylanthranilic acid derivatives with halogenated or methylated phenyl groups. These are well-established NSAIDs, inhibiting cyclooxygenase (COX) and prostaglandin synthesis .
  • 3,4-DAA (N-(3′,4′-Dimethoxycinnamonyl)anthranilic Acid) : A synthetic anti-inflammatory derivative effective in rodent arthritis models at 200–400 mg/kg doses .
Table 1: Structural and Functional Comparison
Compound Name Substituent Structure Key Therapeutic Use Potency (IC₅₀/EC₅₀) Solubility Profile
N-(2-Hexyl-1-naphthyl)anthranilic acid 1-Naphthyl with 2-hexyl chain Potential NSAID/ion channel blocker Data pending Low (hydrophobic)
N-(1-Naphthyl)anthranilic acid 1-Naphthyl group TMEM16A/ANO1 channel blocker 0.32–13.2 μM Moderate
Flufenamic acid Trifluoromethyl phenyl NSAID, COX inhibitor ~10–50 μM (COX IC₅₀) Low
Mefenamic acid 2,3-Xylyl group Analgesic, Anti-inflammatory Clinically effective at 250–500 mg doses Moderate
3,4-DAA Dimethoxycinnamonyl Anti-inflammatory (preclinical) 200–400 mg/kg (rat) Low

Pharmacological and Biochemical Insights

Anti-Inflammatory Activity:
  • Fenamates (e.g., flufenamic acid) and 3,4-DAA highlight the role of anthranilic acid derivatives in suppressing inflammation via COX inhibition or immunomodulation . The hexyl-naphthyl group in this compound may enhance tissue penetration or receptor affinity due to increased lipophilicity, though metabolic stability could be a concern .
Ion Channel Modulation:
  • Naphthyl-substituted anthranilic acids, such as N-(1-naphthyl)anthranilic acid, show potent TMEM16A/ANO1 blocking activity. Substituent position (e.g., nitro or trifluoromethyl groups on the benzoic acid ring) critically affects potency . The hexyl chain in the target compound may further optimize interactions with hydrophobic channel domains.
Anticancer and Antimicrobial Potential:
  • Anthranilic acid derivatives with transition metal complexes (e.g., Co, Zn) exhibit cytotoxic effects on cancer cells (e.g., A549, HeLa) . The hexyl chain could influence metal-chelation properties or cellular uptake.

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for N-(2-Hexyl-1-naphthyl)anthranilic acid derivatives, and how do reaction conditions influence product selectivity?

  • Answer : The synthesis of anthranilic acid derivatives often employs transition metal-catalyzed reactions. For example:

  • Iron-catalyzed ortho-amination : Aryl carboxamides react with N-chloroamines or N-benzoyloxyamines using an Fe/diphosphine catalyst and organometallic base, achieving high yields (up to 99%) . Ligand choice (e.g., diphosphine) and directing groups (e.g., 8-quinolinylamide) are critical for regioselectivity.
  • Copper-catalyzed cross-coupling : 2-Chloro-/bromobenzoic acids undergo amination with aromatic or aliphatic amines without acid protection. Steric hindrance (e.g., 2,6-dimethylaniline) and electronic effects are manageable, enabling diverse N-aryl anthranilic acid derivatives .
  • Optimization : Solvent (e.g., acetonitrile vs. acetic acid), acid additives (e.g., Bi(NO₃)₃·5H₂O), and temperature influence reaction efficiency and by-product formation .

Q. How are structural and vibrational properties of N-substituted anthranilic acids characterized in academic research?

  • Answer : Multi-technique approaches are standard:

  • X-ray crystallography resolves molecular geometry (e.g., trans-anti vs. trans-syn dimeric structures in N-aryl derivatives) .
  • Vibrational spectroscopy : IR and Raman spectra validate functional groups (e.g., -COOH, amide bonds) and hydrogen-bonding networks. Computational methods (HF/B3LYP with 6-31G(d) basis sets) predict vibrational frequencies and compare with experimental data .
  • NMR : ¹H/¹³C/¹⁵N NMR distinguishes regioisomers and confirms substitution patterns (e.g., N-(α-ketoacyl) derivatives) .

Q. What in vitro assays are used to evaluate the biological activity of anthranilic acid derivatives?

  • Answer : Key assays include:

  • Ion channel inhibition : Xenopus oocyte electrophysiology measures IC₅₀ values for Ca²⁺-activated Cl⁻ channels (e.g., nitro/fluoro-substituted derivatives show IC₅₀ = 6.0–35.4 μM) .
  • Phospholipase A₂ (PLA₂) inhibition : Radiometric or fluorometric assays quantify arachidonic acid release suppression (e.g., N-(p-amylcinnamoyl)anthranilic acid (ACA) as a dual PLA2/TRPM2 inhibitor) .
  • Antiproliferative activity : NCI-60 cell line screening identifies nanomolar-potency derivatives (e.g., pyridinyl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid) .

Advanced Research Questions

Q. How do substituent effects (e.g., nitro vs. fluoro groups) on the phenyl ring modulate biological activity in anthranilic acid derivatives?

  • Answer : Substituent position and electronic properties dictate potency:

  • Nitro groups : N-(4-nitrophenyl)-anthranilic acid (IC₅₀ = 6.0 μM) outperforms ortho/meta isomers (17.8–32.1 μM) due to enhanced electron-withdrawing effects, stabilizing ligand-channel interactions .
  • Fluoro groups : N-(4-fluorophenyl) analogs show higher PLA2 inhibition than ortho/meta isomers, likely due to improved hydrophobic binding and reduced metabolic degradation .
  • Quantitative SAR : Computational models (e.g., CoMFA) correlate substituent Hammett constants (σ) with logIC₅₀ values to predict activity .

Q. How can contradictory data in Fischer indolisation reactions of N-(α-ketoacyl)anthranilic acids be resolved?

  • Answer : Contradictions arise from competing pathways:

  • By-product formation : 3,1-Benzoxazin-4-ones and phenylhydrazides form via nucleophilic ring-opening or amide hydrolysis. Solvent choice (acetic acid suppresses hydrolysis) and acid catalysts (Bi(NO₃)₃·5H₂O vs. HCl) optimize target indole yields .
  • Reaction monitoring : LC-MS or ¹⁵N NMR tracks intermediates (e.g., α-ketoacyl hydrazones) to identify kinetic vs. thermodynamic control .

Q. What strategies validate the multi-target mechanism of N-(p-amylcinnamoyl)anthranilic acid (ACA) in neurodegenerative models?

  • Answer : Mechanistic studies combine:

  • Gene knockdown : siRNA silencing of TRPM2 or PLA2 in neuronal cells isolates ACA’s effects on Ca²⁺ signaling and oxidative stress .
  • Metabolomics : LC-MS profiles of arachidonic acid/ROS levels confirm dual inhibition .
  • In vivo models : ACA reverses paralysis in experimental autoimmune encephalomyelitis (EAE) mice, with cytokine profiling (IL-1β, TNF-α) linking efficacy to anti-inflammatory pathways .

Q. How can computational methods improve the design of anthranilic acid-based anticancer agents?

  • Answer : Advanced approaches include:

  • Docking studies : Targeting COX-2 or tubulin binding pockets using flufenamic acid derivatives as templates .
  • ADMET prediction : QSAR models optimize logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration in glioblastoma models .
  • COMPARE analysis : NCI-60 screening data identifies analogs with mechanisms distinct from standard chemotherapeutics .

Methodological Notes

  • Data contradiction resolution : Cross-validate conflicting IC₅₀ values using orthogonal assays (e.g., patch-clamp vs. fluorescence quenching) .
  • Synthetic scalability : Transition from batch to flow reactors enhances reproducibility in Cu-catalyzed aminations .
  • Structural characterization : Combine solid-state NMR and XRD to resolve polymorphic forms impacting bioavailability .

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